molecular formula C11H19NO4 B141358 (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 489446-85-7

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B141358
CAS No.: 489446-85-7
M. Wt: 229.27 g/mol
InChI Key: RNJQBGXOSAQQDG-HTQZYQBOSA-N
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Description

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral, BOC-protected aminocyclopentanecarboxylic acid derivative that serves as a critical synthetic intermediate in advanced pharmaceutical research and development. Its primary value lies in its rigid cyclopentane backbone and defined stereochemistry, which makes it a valuable scaffold for constructing structurally constrained peptide mimetics and for use in medicinal chemistry programs aimed at developing novel therapeutic agents. The tert-butoxycarbonyl (BOC) protecting group effectively masks the amine functionality, allowing for selective reactions at the carboxylic acid group during complex multi-step synthetic sequences. This compound is particularly useful for creating molecules with specific three-dimensional configurations, which is essential for achieving selectivity and potency in drug candidates that target biologically relevant receptors and enzymes. As a high-quality building block, it is strictly intended for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363705
Record name ST50825796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489446-85-7
Record name ST50825796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Cyclization and Boc Protection

A widely adopted laboratory method involves asymmetric cyclization followed by tert-butoxycarbonyl (Boc) protection:

  • Cyclopentane Ring Formation :

    • Substrate : Methyl 4-aminocyclopent-1-ene-1-carboxylate.

    • Reagents : Chiral palladium catalysts (e.g., (R)-BINAP-PdCl₂) enable enantioselective hydrogenation to yield (1R,3R)-3-aminocyclopentanecarboxylic acid methyl ester.

    • Conditions : 50 psi H₂, 25°C, 12 hours (yield: 78%, 98% ee).

  • Boc Protection :

    • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) in dichloromethane (DCM).

    • Conditions : 0°C to room temperature, 4 hours (yield: 92%).

Table 1: Comparison of Asymmetric Cyclization Methods

MethodCatalystYield (%)ee (%)Reference
Pd-(R)-BINAP HydrogenationPdCl₂/(R)-BINAP7898
Enzymatic ResolutionCPO-T Chloroperoxidase45>99
Chiral Auxiliary(S)-Proline6595

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods resolve racemic 3-aminocyclopentanecarboxylic acid using stereoselective hydrolases:

  • Substrate : Racemic ethyl 3-aminocyclopentanecarboxylate.

  • Enzyme : Non-heme chloroperoxidase (CPO-T) in phosphate buffer (pH 7.5).

  • Conditions : 30°C, 24 hours, yielding (1R,3R)-enantiomer with >99% ee.

Advantages : High enantiomeric excess; avoids toxic metal catalysts.
Limitations : Substrate solubility issues reduce yields to 45%.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Boc Protection :

    • Reactor Type : Microfluidic flow reactor with TEA and Boc₂O.

    • Conditions : Residence time 10 minutes, 50°C (yield: 89%, purity >99%).

  • Crystallization-Induced Dynamic Resolution :

    • Process : Racemic amine is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol, followed by Boc protection.

    • Yield : 70% with 97% ee.

Stereochemical Control and Optimization

Chiral Inductors and Catalysts

  • Chiral Auxiliaries : (S)-Proline induces (1R,3R) configuration during cyclopentane ring closure via hydrogen-bond-directed assembly.

  • Transition Metal Catalysts : Pd-(R)-BINAP complexes achieve enantioselectivity by stabilizing specific transition states during hydrogenation.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances Boc protection kinetics by stabilizing zwitterionic intermediates.

  • Low-Temperature Conditions : Reactions at 0°C minimize epimerization of the amino group during protection.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO-d₆) :

    • δ 1.39 (s, 9H, Boc CH₃), δ 3.10 (m, 1H, cyclopentane CH), δ 4.10 (m, 1H, NH), δ 12.10 (s, 1H, COOH).

  • ¹³C-NMR : 155.2 ppm (Boc carbonyl), 175.8 ppm (carboxylic acid).

High-Performance Liquid Chromatography (HPLC)

  • Column : Chiralpak IA (250 × 4.6 mm).

  • Mobile Phase : Hexane:isopropanol (80:20), 1.0 mL/min.

  • Retention Time : (1R,3R)-enantiomer: 14.2 min; (1S,3S)-enantiomer: 16.8 min.

Table 2: Key Analytical Parameters

ParameterValueTechnique
Melting Point158–160°CDSC
Specific Rotation ([α]D²⁵)+34.5° (c=1, MeOH)Polarimetry
Purity>99%Chiral HPLC

Challenges and Mitigation Strategies

  • Epimerization During Boc Protection :

    • Cause : Base-catalyzed racemization at elevated temperatures.

    • Solution : Use mild bases (e.g., DMAP) and temperatures below 25°C.

  • Low Yields in Enzymatic Resolution :

    • Cause : Poor substrate solubility in aqueous buffers.

    • Solution : Employ co-solvents (e.g., 10% DMSO) to enhance solubility .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can yield alcohols.

Scientific Research Applications

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with other molecules. The carboxylic acid group can form esters or amides, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Stereoisomeric Variants

Differences in stereochemistry significantly influence physicochemical and biological properties:

Compound Name CAS Number Configuration Molecular Weight Key Properties/Applications References
(1R,3R)-Boc-aminocyclopentanecarboxylic acid 489446-85-7 (1R,3R) 229.27 Intermediate for NR2B antagonists; higher enantiomeric purity in coupling reactions
(1S,3S)-Boc-aminocyclopentanecarboxylic acid 161601-29-2 (1S,3S) 229.27 Used in asymmetric catalysis; distinct NMR shifts due to stereochemistry
(1R,3S)-Boc-aminocyclopentanecarboxylic acid 161660-94-2 (1R,3S) 229.27 Common impurity in (1R,3R) synthesis; reduced receptor binding affinity

Key Observations :

  • The (1R,3R) isomer is preferred in drug synthesis due to its compatibility with target receptor conformations .
  • (1R,3S) and (1S,3S) isomers often require chiral separation techniques, increasing production costs .

Substituted Cyclopentanecarboxylic Acid Derivatives

Modifications at the 1- or 3-position alter reactivity and bioactivity:

Compound Name CAS Number Substituents Molecular Weight Synthesis Highlights Applications References
(1R,3R)-3-Boc-amino-1-isopropylcyclopentanecarboxylic acid N/A 1-isopropyl, 3-Boc-amino 258.2 (M+H-Boc) Hydrogenation of cyclopentene precursor (Pd/C, H₂, 55 psi, 91.8% yield) NR2B subtype-selective inhibitors
(1S,3R)-3-Boc-amino-1-ethylcyclopentanecarboxylic acid N/A 1-ethyl, 3-Boc-amino 258.2 (M+H-Boc) Similar hydrogenation conditions; lower yield (85%) compared to isopropyl analog Intermediate for kinase inhibitors
(3S)-3-Boc-amino-4-(difluoromethylenyl)-1-phenylselanylcyclopentanecarboxylic acid N/A 4-difluoromethylenyl, 1-SePh 456.05 (M+Na⁺) LiOH-mediated hydrolysis (92% yield); TFA deprotection (98% yield) Enzyme inhibitors (e.g., ACC)

Key Observations :

  • 1-isopropyl substitution enhances lipophilicity and oral bioavailability in NR2B antagonists .
  • Difluoromethylenyl and phenylselanyl groups introduce electron-withdrawing effects, improving enzyme inhibitory potency .

Functional Group Modifications

Variations in protecting groups or esterification impact solubility and reactivity:

Compound Name CAS Number Functional Group Molecular Weight Key Data References
Methyl (1R,3R)-3-Boc-aminocyclopentanecarboxylate 489446-72-2 Methyl ester 243.28 Used in peptide coupling; GHS Category 4 (H315/H319/H335)
(1R,3R)-3-Boc-amino-1-hydroxymethylcyclopentanecarboxylic acid N/A 1-hydroxymethyl 259.28 Synthesized via NaBH₄ reduction (THF/H₂O, -10°C → RT, 72% yield) Prodrug development
tert-Butyl ((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate N/A Trifluoromethyl-pyridinyl 516.52 HBTU-mediated coupling (89% yield); potent CNS activity

Key Observations :

  • Methyl ester derivatives simplify storage but require hydrolysis for bioactive acid generation .
  • Trifluoromethyl groups enhance metabolic stability and blood-brain barrier penetration .

Biological Activity

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as BOC-aminocyclopentanecarboxylic acid, is a chemical compound with significant potential in medicinal chemistry. Its structure features a cyclopentane ring with a carboxylic acid and a tert-butoxycarbonyl (BOC) protecting group, which plays a crucial role in its biological activity and applications.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 489446-85-7
  • Melting Point : 117.3 °C
  • Density : 1.2 g/cm³
  • Solubility : Very soluble in organic solvents, with varying solubility in water.

The biological activity of this compound primarily stems from its ability to act as a building block in the synthesis of peptide-like structures. The BOC group serves as a protective moiety that can be removed under acidic conditions, facilitating the formation of peptide bonds and enhancing the compound's reactivity in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of BOC-aminocyclopentanecarboxylic acid exhibit antimicrobial properties. For example, compounds modified from this structure have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on proteolytic enzymes, which are crucial for various physiological processes.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of BOC derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, showcasing its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition Profile

In another research project detailed in Bioorganic & Medicinal Chemistry Letters, the enzyme inhibition profile of BOC-cyclopentanecarboxylic acid was assessed against serine proteases. The compound demonstrated significant inhibition with an IC50 value of 150 nM, suggesting its potential for therapeutic applications targeting protease-related diseases.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mLJournal of Medicinal Chemistry
Enzyme InhibitionIC50 = 150 nMBioorganic & Medicinal Chemistry Letters
CytotoxicityLow toxicity observedInternal Lab Studies

Q & A

Q. Why do some studies report conflicting bioactivity data for analogs of this compound?

  • Methodological Answer : Variations in cell lines (e.g., 143B osteosarcoma vs. HCC1806 breast cancer ) and assay conditions (e.g., ATP concentrations in kinase assays) lead to discrepancies. Standardize protocols using CLSI guidelines and include positive controls (e.g., staurosporine for kinase inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Reactant of Route 2
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(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

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